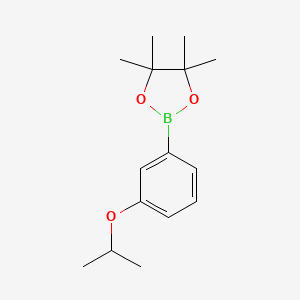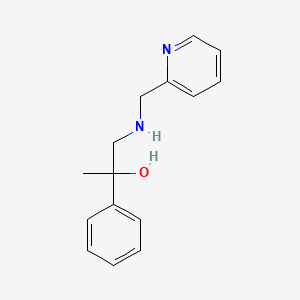
2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with a unique structure that includes acetoxymethyl and trimethylsilyl ethynyl groups
Métodos De Preparación
The synthesis of 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydro-2H-pyran core, followed by the introduction of the acetoxymethyl and trimethylsilyl ethynyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The acetoxymethyl and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. .
Aplicaciones Científicas De Investigación
2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The acetoxymethyl group can be hydrolyzed by esterases, releasing the active compound. The trimethylsilyl ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar compounds to 2-(Acetoxymethyl)-6-((trimethylsilyl)ethynyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate include other tetrahydro-2H-pyran derivatives with different substituents. These compounds may have similar chemical properties but differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C19H28O9Si |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
[3,4,5-triacetyloxy-6-(2-trimethylsilylethynyl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H28O9Si/c1-11(20)24-10-16-18(26-13(3)22)19(27-14(4)23)17(25-12(2)21)15(28-16)8-9-29(5,6)7/h15-19H,10H2,1-7H3 |
Clave InChI |
VFQCKFYZNFYLJD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)C#C[Si](C)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![formic acid;trifluoroborane;(1R,2R,7S,9S)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane](/img/structure/B12093479.png)





![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)


